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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B8101703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and

synthesis of Everolimus-d4, a deuterated analog of the mTOR inhibitor Everolimus. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and analysis, offering structured data, detailed

experimental protocols, and visual representations of key biological and experimental

processes.

Chemical Properties of Everolimus-d4
Everolimus-d4, also known as 42-O-(2-hydroxyethyl-d4)-rapamycin, is a stable isotope-

labeled version of Everolimus.[1] Its primary application is as an internal standard for the

quantification of Everolimus in biological samples by mass spectrometry-based assays, such

as liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of four

deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement of

the non-labeled drug.

Below is a summary of the key chemical and physical properties of Everolimus-d4:
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Property Value Citations

Chemical Name
42-O-(2-hydroxyethyl-1,1,2,2-

d4)-rapamycin
[1][2]

Synonyms
RAD001-d4, SDZ-RAD-d4,

Certican-d4, Afinitor-d4
[3][4]

CAS Number 1338452-54-2 [1]

Molecular Formula C₅₃H₇₉D₄NO₁₄ [1]

Molecular Weight 962.25 g/mol [5]

Physical Appearance White to off-white solid [6]

Solubility
Soluble in Chloroform and

Methanol
[1][7]

Storage Conditions

Store at 4°C.[1][7] For long-

term stability, storage at -20°C

is recommended.[5] Protect

from light, air, and moisture.[5]

[1][5][7]

Purity

≥98% chemical purity, ≥99%

deuterated forms (d₁-d₄); ≤1%

d₀

[2][5]

Synthesis of Everolimus-d4
The synthesis of Everolimus-d4 is analogous to the synthesis of Everolimus, with the key

difference being the use of a deuterated starting material for the introduction of the 2-

hydroxyethyl side chain at the 42-O position of rapamycin. The general strategy involves the

following key steps:

Preparation of a deuterated and protected ethylene glycol derivative: Ethylene-d4 glycol is

the starting material for the deuterated side chain. One of the hydroxyl groups is protected,

typically as a tert-butyldimethylsilyl (TBDMS) ether, to allow for selective reaction of the other

hydroxyl group.
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Activation of the remaining hydroxyl group: The free hydroxyl group of the protected,

deuterated ethylene glycol is converted into a good leaving group, such as a

trifluoromethanesulfonate (triflate), to facilitate nucleophilic substitution.

Alkylation of Rapamycin: Rapamycin, sometimes with its C31 hydroxyl group protected, is

reacted with the activated deuterated side chain. The reaction is regioselective for the C42

hydroxyl group due to its lower steric hindrance compared to the C31 hydroxyl group.

Deprotection: The protecting group(s) on the side chain and potentially on the rapamycin

core are removed to yield the final product, Everolimus-d4.

Experimental Protocol: Synthesis of Everolimus-d4
This protocol is a representative synthesis adapted from general procedures for Everolimus

synthesis.[8][9][10]

Step 1: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethanol-d4

To a solution of ethylene-d4 glycol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C,

add triethylamine (1.1 eq).

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 16 hours.

Quench the reaction with water and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain 2-((tert-butyldimethylsilyl)oxy)ethanol-d4.

Step 2: Preparation of 2-((tert-Butyldimethylsilyl)oxy)ethyl-d4 Trifluoromethanesulfonate

Dissolve 2-((tert-butyldimethylsilyl)oxy)ethanol-d4 (1.0 eq) and 2,6-lutidine (1.5 eq) in

anhydrous n-heptane and cool the mixture to -20 °C.

Add trifluoromethanesulfonic anhydride (1.2 eq) dropwise, maintaining the temperature

between -15 and -25 °C.
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Stir the reaction mixture at this temperature for 2 hours.

Filter the precipitate and concentrate the filtrate under reduced pressure to yield the crude 2-

((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate, which is typically used in the

next step without further purification.

Step 3: Synthesis of 42-O-[2-((tert-Butyldimethylsilyl)oxy)ethyl-d4]-rapamycin

To a solution of rapamycin (1.0 eq) in toluene, add 2,6-lutidine (2.0 eq).

Heat the mixture to 60 °C.

Add a solution of 2-((tert-butyldimethylsilyl)oxy)ethyl-d4 trifluoromethanesulfonate (1.5 eq) in

toluene dropwise.

Stir the reaction at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium

bicarbonate and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain 42-O-[2-((tert-

butyldimethylsilyl)oxy)ethyl-d4]-rapamycin.

Step 4: Synthesis of Everolimus-d4

Dissolve the silyl-protected intermediate (1.0 eq) in methanol.

Cool the solution to 0 °C and add aqueous hydrochloric acid (1 M).

Stir the reaction at 0 °C for 3 hours.

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl

acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude Everolimus-d4 by preparative HPLC to obtain the final product with high

purity.

Signaling Pathway of Everolimus
Everolimus functions as an inhibitor of the mammalian target of rapamycin (mTOR), a

serine/threonine kinase that plays a central role in regulating cell growth, proliferation,

metabolism, and survival.[2] Everolimus first forms a complex with the intracellular protein

FKBP12. This Everolimus-FKBP12 complex then binds to the mTOR complex 1 (mTORC1),

inhibiting its activity. The inhibition of mTORC1 leads to the dephosphorylation of its

downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding

protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell

cycle arrest.
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1. Whole Blood Sample
Collection

2. Spiking with
Everolimus-d4 (IS)

3. Protein Precipitation
(e.g., with ZnSO4/Methanol)

4. Centrifugation

5. Supernatant Transfer

6. Injection into
LC-MS/MS System

7. Chromatographic
Separation

8. Mass Spectrometric
Detection (MRM)

9. Data Analysis
(Peak Area Ratio)

10. Quantification of
Everolimus
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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